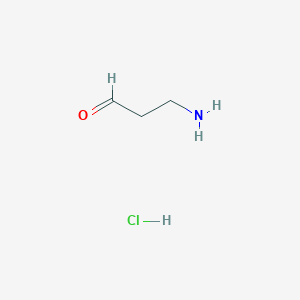
3-Aminopropanal hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropanal hydrochloride is a chemical compound with the molecular formula C3H8ClNO It is a derivative of 3-aminopropanal, where the amino group is protonated and paired with a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminopropanal hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopropanal hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include 3-aminopropanoic acid or 3-aminopropanal.
Reduction: Products include 3-aminopropanol or other primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminopropanal hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various amines and aldehydes.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in neuroprotection and its effects on polyamine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-aminopropanal hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can influence polyamine metabolism and participate in oxidative stress responses. The compound’s effects on cellular processes are mediated through its interactions with enzymes and other biomolecules.
Comparación Con Compuestos Similares
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound similar to 3-aminopropanal.
3-Amino-2-propanol: An isopropanolamine prepared by the addition of amines to propylene oxide.
Uniqueness: 3-Aminopropanal hydrochloride is unique due to its specific structure and reactivity
Propiedades
Fórmula molecular |
C3H8ClNO |
|---|---|
Peso molecular |
109.55 g/mol |
Nombre IUPAC |
3-aminopropanal;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3-5;/h3H,1-2,4H2;1H |
Clave InChI |
FBRKYOBWJQXNNP-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
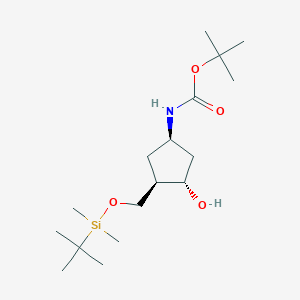
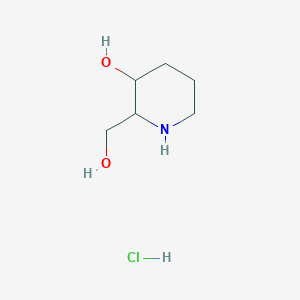


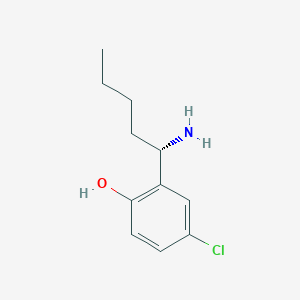

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)



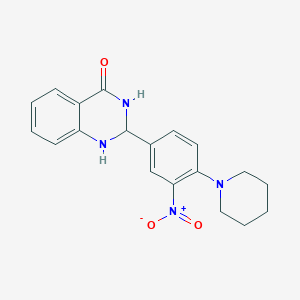
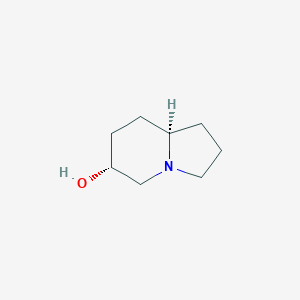
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
